molecular formula C20H18ClN5O3S B3003143 N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-03-4

N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B3003143
M. Wt: 443.91
InChI Key: DZFMMSZOUSWQKS-UHFFFAOYSA-N
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Description

The compound "N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related and have been synthesized as part of a search for novel antiallergic compounds . These compounds, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, have shown significant antiallergic activity in various assays.

Synthesis Analysis

The synthesis of related compounds involved several steps, starting with the preparation of ethyl (2-methylindol-3-yl)acetates through indolization under Fischer conditions. The Japp-Klingemann method followed by decarboxylation produced ethyl (indol-3-yl)alkanoates. The final amidification step was carried out by condensing the corresponding acids or their N-aryl(methyl) derivatives with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide .

Molecular Structure Analysis

The molecular structure of the compounds in the series includes an indole moiety linked to a pyridine ring through an acetamide or propanamide linker. The variation in the indole substituents (R1, R2, R) and the length of the alkanoic chain (n = 1, 2, 3) was explored to optimize antiallergic potency .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were designed to introduce specific functional groups and structural features that could enhance antiallergic activity. The use of the Japp-Klingemann reaction and subsequent decarboxylation steps were key in constructing the core indole structure, while the amidification step linked the indole to the pyridine ring .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide" are not detailed in the provided papers, the related compounds demonstrated significant antiallergic activity. For example, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was found to be 406-fold more potent than astemizole in an ovalbumin-induced histamine release assay, with an IC50 of 0.016 µM. It also showed inhibitory activity in IL-4 and IL-5 production tests and was effective in vivo in inhibiting late-phase eosinophilia and microvascular permeability in sensitized guinea pigs .

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S/c1-14-6-8-15(9-7-14)26-13-25(30(28,29)17-5-3-11-23-20(17)26)12-18(27)24-16-4-2-10-22-19(16)21/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMMSZOUSWQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

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